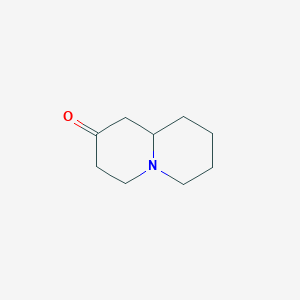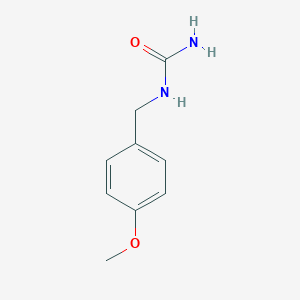
N-(2-Chloroethyl)salsolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Chloroethyl)salsolidine” is a chemical compound with the molecular formula C14H20ClNO2 . It is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “N-(2-Chloroethyl)salsolidine” includes a 2-chloroethyl group attached to a salsolidine base . The exact structure would require more detailed analysis or experimental data.Aplicaciones Científicas De Investigación
1. Neuropharmacological Properties
- Salsolinol derivatives, including N-(2-Chloroethyl)salsolidine, have been studied for their roles in the human brain, particularly in relation to monoamine oxidase inhibition and neurotoxicity. For instance, specific salsolinol derivatives are found to be endogenous monoamine oxidase inhibitors, affecting levels of neurotransmitters and potentially contributing to neurological conditions like Parkinson's disease (Naoi et al., 2004).
- Research also indicates that these compounds can induce apoptosis in neural cells, suggesting a potential role in neurodegenerative diseases. This finding is critical for understanding the pathogenesis of such diseases and exploring therapeutic avenues (Shukla et al., 2013).
2. Chemical Synthesis and Properties
- The chemical pathways and synthesis of salsolidine, including its derivatives, have been explored to understand their structural and functional properties. Such studies are essential for developing synthetic methods for potential pharmaceutical applications (Kaufman, 2004).
3. Environmental and Biological Applications
- Salsolinol derivatives have been studied in various environmental and biological contexts. For example, research on aniline derivatives, which share structural similarities with salsolinol compounds, has explored their use as corrosion inhibitors in industrial applications (Khaled & Hackerman, 2004).
- Additionally, the interaction of salsolinol compounds with other substances, such as in chemical oxidation processes, is of interest in environmental science and engineering (Ravikumar & Gurol, 1994).
Propiedades
IUPAC Name |
2-(2-chloroethyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-10-12-9-14(18-3)13(17-2)8-11(12)4-6-16(10)7-5-15/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQJDVBELUCAFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1CCCl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394630 |
Source


|
| Record name | N-(2-Chloroethyl)salsolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)salsolidine | |
CAS RN |
500266-66-0 |
Source


|
| Record name | N-(2-Chloroethyl)salsolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)







![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)


